1-(4-Aminobenzyl)azepan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[(4-aminophenyl)methyl]azepan-2-one |
InChI |
InChI=1S/C13H18N2O/c14-12-7-5-11(6-8-12)10-15-9-3-1-2-4-13(15)16/h5-8H,1-4,9-10,14H2 |
InChI Key |
CZHZNWDGONOBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 1 4 Aminobenzyl Azepan 2 One and Its Congeners
Established Synthetic Routes to the Azepan-2-one (B1668282) Core Structure
The azepan-2-one, or ε-caprolactam, ring is a crucial industrial intermediate, most notably for the production of Nylon 6. ucm.eswikipedia.org Its synthesis has been extensively studied and optimized, with several key methodologies dominating the landscape.
Cyclization Strategies and Ring Expansion Reactions
The formation of the seven-membered azepane ring can be achieved through various cyclization strategies. These methods are pivotal in creating the foundational structure for a variety of substituted azepanones. nih.gov Ring-expansion reactions, in particular, offer a powerful approach to access the azepane core from more readily available smaller ring systems. For instance, the reaction of ethyl cyclopropylideneacetate with benzosilacyclobutenes in the presence of a nickel catalyst can yield benzosilacycloheptenes, demonstrating a formal σ bond metathesis. elsevierpure.com Another innovative approach involves the photo-induced two-carbon ring expansion of N-alkenyl lactams, which directly inserts a two-carbon unit into the C–N bond of the lactam. rsc.org
Macrocyclization is another key strategy, though often challenging, for forming medium-sized rings like azepanes. The success of these reactions hinges on promoting intramolecular cyclization over intermolecular polymerization. uni-kiel.deresearchgate.net
Beckmann Rearrangement Approaches for Lactam Formation
The Beckmann rearrangement is a cornerstone of industrial caprolactam production. wikipedia.orgyoutube.com This reaction classically involves the acid-catalyzed rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam. scribd.com The process typically begins with the oximation of cyclohexanone, which is produced from the oxidation of cyclohexane (B81311) or hydrogenation of phenol. ucm.es The resulting cyclohexanone oxime is then treated with a strong acid, such as sulfuric acid or oleum, to induce the rearrangement. wikipedia.orgpatsnap.com
The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group, leading to the formation of the seven-membered lactam ring. youtube.comscribd.com While effective, traditional Beckmann rearrangement conditions can be harsh. Modified procedures have been developed to circumvent these issues, such as using p-toluenesulfonyl chloride in the presence of aqueous sodium hydroxide. acs.org
Synthesis of 1-(4-Aminobenzyl)azepan-2-one and Related N-Substituted Azepanones
The introduction of substituents onto the nitrogen atom of the azepan-2-one ring allows for the creation of a diverse array of functionalized compounds, including this compound.
Aminobenzyl Introduction Methodologies
The synthesis of N-substituted azepanones can be achieved through various methods. One common approach involves the N-alkylation of the parent lactam, azepan-2-one (ε-caprolactam). For the synthesis of this compound, this would typically involve the reaction of caprolactam with a protected 4-aminobenzyl halide, such as 4-(bromomethyl)aniline (B1589297) with a suitable protecting group on the amine. The protecting group would then be removed in a subsequent step to yield the final product.
Another strategy involves the reaction of the lactam with an appropriate isocyanate or other electrophilic species. While direct N-alkylation with 4-aminobenzyl halides can be challenging due to potential side reactions, alternative methods employing reductive amination with 4-aminobenzaldehyde (B1209532) could also be explored.
Multi-Step Pathways and Optimized Synthesis Protocols
The synthesis of complex molecules like this compound often requires a multi-step approach. vapourtec.comresearchgate.netmedium.com Such pathways allow for the careful and controlled construction of the target molecule, often involving the use of protecting groups and a sequence of reactions to build the desired functionality. nih.gov For instance, a plausible multi-step synthesis of this compound could start with the protection of the amino group of 4-aminobenzyl alcohol, followed by conversion of the alcohol to a halide. This protected aminobenzyl halide could then be used to alkylate the nitrogen of azepan-2-one. The final step would be the deprotection of the amino group to yield the desired product.
Derivatization Strategies and Stereoselective Synthesis
The azepan-2-one scaffold provides a versatile platform for further derivatization, allowing for the exploration of a wide chemical space. nih.gov Stereoselective synthesis is particularly important when chirality is a factor, as is often the case for biologically active molecules. nih.gov
Recent advances have led to highly stereoselective methods for the synthesis of substituted azepanones. For example, a Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with azadienes has been shown to produce densely substituted azepane derivatives with high diastereoselectivity. nih.gov Furthermore, chemoenzymatic methods, utilizing enzymes like imine reductases or monoamine oxididases, have been employed to generate enantioenriched 2-aryl azepanes. nih.gov
The development of stereoselective routes to heavily functionalized azepanes, such as polyhydroxylated azepane iminosugars, has been achieved through strategies like osmium-catalyzed tethered aminohydroxylation. nih.gov These advanced methods provide access to complex and stereochemically defined azepan-2-one derivatives, opening up new avenues for drug discovery and materials science.
Introduction of Substituents on the Azepane Ring System
The seven-membered azepane ring of this compound is a prime target for substitution to generate novel analogs with potentially enhanced biological activities. A notable example is the synthesis of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives, which have been identified as a new class of cannabinoid type 2 (CB2) receptor agonists. nih.gov The synthetic approach to these compounds involves the introduction of a functionalized substituent at the C4 position of the azepan-2-one core.
The general synthetic route commences with a commercially available starting material which undergoes a series of transformations to build the desired heterocyclic system. The key step in this synthesis is the coupling of the azepan-2-one intermediate with a suitably substituted 1,2,4-oxadiazole (B8745197) moiety. This strategic introduction of the oxadiazole group at the C4 position of the azepane ring was crucial in the discovery of potent and selective CB2 agonists. nih.gov
Systematic structure-activity relationship (SAR) studies on these derivatives have led to the identification of compounds with significant potency and selectivity for the CB2 receptor over the CB1 receptor. For instance, compound 25r from these studies, with a specific substitution pattern on the oxadiazole ring, demonstrated a CB2 EC50 of 21.0 nM and over 1400-fold selectivity against CB1. nih.gov This highlights the importance of substitution on the azepane ring for modulating pharmacological activity.
Table 1: Examples of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives and their CB2 Receptor Agonist Activity. nih.gov
| Compound | R Group on Oxadiazole | CB2 EC50 (nM) | Emax (%) | CB1/CB2 Selectivity Ratio |
| 25a | Phenyl | 150 | 85 | >200 |
| 25j | 4-Chlorophenyl | 45 | 92 | >667 |
| 25r | 3-Fluoro-4-methoxyphenyl | 21.0 | 87 | >1428 |
Asymmetric Synthesis of Chiral Azepane Derivatives
The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov The development of asymmetric methods to access chiral azepane derivatives allows for the preparation of single enantiomers, which is crucial for investigating their specific interactions with biological targets. nih.gov
Several strategies have been employed for the asymmetric synthesis of chiral N-heterocycles, including pyrrolidines, piperidines, and azepanes. researchgate.net These methods often rely on the use of chiral auxiliaries, chiral catalysts, or chiral starting materials from the chiral pool. For instance, enantiopure aryl-sulfinamides have proven to be effective chiral auxiliaries in the asymmetric synthesis of amines and their derivatives. researchgate.net
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. Chiral phosphoric acids, for example, have been utilized in the enantioselective synthesis of C3-substituted morpholinones through a domino reaction. researchgate.net Similar principles can be applied to the synthesis of chiral azepane derivatives. Continuous flow chemistry has also been successfully applied to the asymmetric synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates, offering advantages in terms of scalability and process control. nih.gov
A key strategy in asymmetric synthesis is the stereoselective formation of the C-N bond. An innovative approach involves an osmium-catalyzed tethered aminohydroxylation reaction on sugar-derived aroyloxycarbamates. This methodology has been successfully applied to the stereoselective synthesis of heavily hydroxylated azepane iminosugars, demonstrating excellent control over the stereochemistry at the newly formed stereocenter. nih.govacs.org
Modifications of the Benzyl (B1604629) Moiety for Structural Diversity
The benzyl group in this compound provides another avenue for structural diversification. The benzylic position is known to be reactive and can undergo various transformations to introduce new functional groups. wikipedia.org For example, the benzylic C-H bond can be brominated using the Wohl-Ziegler reaction, providing a handle for further synthetic manipulations. wikipedia.org
Oxidative transformations of the benzylic position can also be employed to generate structural diversity. For instance, a benzylic methylene (B1212753) group can be selectively oxidized to a carbonyl group using reagents like a complex of chromium trioxide and 3,5-dimethylpyrazole. wikipedia.org Furthermore, N-benzyl amides can undergo oxidative debenzylation to the corresponding amides under mild conditions. organic-chemistry.org
The benzyl group itself can be modified through electrophilic aromatic substitution reactions on the phenyl ring, allowing for the introduction of a wide range of substituents at various positions. The nature and position of these substituents can significantly influence the electronic properties and steric profile of the molecule, which can in turn affect its biological activity.
In the context of complex molecule synthesis, the benzyl group is often used as a protecting group for alcohols and amines. organic-chemistry.org While its removal can require relatively harsh conditions, the development of milder deprotection methods has enhanced its utility. For example, p-methoxybenzyl (PMB) ethers can be cleaved under oxidative conditions using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). organic-chemistry.org
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally friendly and sustainable processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Reactions for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with fewer byproducts. ijrpr.comsciensage.info This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds, including azepine derivatives. researchgate.net
For example, the synthesis of 5H-dipyrido[4,3-b:3',4'-f]azepine compounds via a double SNAr reaction of 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) with primary aliphatic amines was significantly accelerated under microwave irradiation compared to conventional heating. researchgate.net Similarly, the synthesis of tetra-azepines from dihydroformazan and various carbonyl and dihydroxy compounds was achieved in just 1-2 minutes using microwave irradiation. ijrpr.comsciensage.info
The benefits of microwave-assisted synthesis extend to improved energy efficiency and the potential for solvent-free reactions, further contributing to the green credentials of the synthetic process. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azepine Derivatives. researchgate.net
| Reactant | Method | Reaction Time | Yield (%) |
| 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) + 3-dimethylamino-1-propylamine | Conventional Heating | 24 h | Not specified |
| 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) + 3-dimethylamino-1-propylamine | Microwave Irradiation | 3 h | 61 |
| 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) + 3-(morpholin-4-yl)propylamine | Conventional Heating | 24 h | Not specified |
| 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) + 3-(morpholin-4-yl)propylamine | Microwave Irradiation | 3 h | 45 |
Environmentally Benign Synthetic Pathways
Beyond microwave-assisted synthesis, other environmentally benign approaches are being explored for the synthesis of lactams and related heterocyclic compounds. These methods focus on the use of non-toxic solvents, recyclable catalysts, and atom-economical reactions. The synthesis of β-lactams, for instance, has been a major focus of research due to their importance as antibiotic scaffolds. organicreactions.orgnih.govrsc.org
The development of eco-friendly reactions for the synthesis of β-lactam intermediates for natural products is an active area of research. researchgate.net These strategies often involve the use of catalysts that can be easily recovered and reused, minimizing waste generation. The use of water as a solvent, where possible, is another key aspect of green synthetic chemistry.
The synthesis of tetra-azepines has also been achieved using environmentally benign methods, such as the reaction of dihydroformazan with various reagents in a microwave oven, which is a solvent-free approach. sciensage.info These green synthetic methods not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective processes.
Structure Activity Relationship Sar Elucidation of 1 4 Aminobenzyl Azepan 2 One and Its Analogs
Fundamental Principles of SAR in Azepane-Based Compounds
The azepane ring is a key structural component found in numerous natural products and FDA-approved drugs, valued for its ability to confer desirable pharmacological properties. nih.govlifechemicals.comresearchgate.net The SAR of azepane-based compounds is fundamentally linked to the three-dimensional shape, substituent patterns, and inherent flexibility of the seven-membered ring. lifechemicals.comresearchgate.net Unlike the more common five- and six-membered ring systems (pyrrolidines and piperidines), the azepane framework provides access to a less explored area of three-dimensional chemical space. manchester.ac.uk
The core structure, an ε-caprolactam or azepan-2-one (B1668282), is a cyclic amide. wikipedia.orgwikipedia.org The lactam moiety itself can participate in hydrogen bonding and can undergo tautomerization to a lactim form, influencing its interaction with biological targets. wikipedia.org The polymerizability of caprolactam, driven by ring strain, is a testament to its reactivity, a factor that can also play a role in its biological interactions. researchgate.net SAR studies often focus on how modifications to the azepane ring and its substituents affect properties like target binding affinity, selectivity, and pharmacokinetic profiles. researchgate.net For instance, the synthesis of azepane-containing derivatives as inhibitors of protein tyrosine phosphatases (PTPN2/PTPN1) highlights how systematic structural optimization can lead to potent and bioavailable drug candidates. researchgate.net
Influence of Substituent Position and Electronic Properties on Biological Efficacy
The biological activity of azepane derivatives is highly sensitive to the position and electronic nature of substituents on both the azepane and aromatic rings. The ability to precisely place functional groups allows for the fine-tuning of a compound's efficacy.
A key principle is that the substitution pattern on a precursor molecule can directly translate to the final azepane structure. For example, a method for synthesizing complex azepanes from nitroarenes demonstrates that the ortho, meta, and para substitution of the starting material dictates the substitution pattern on the resulting azepane ring, allowing for streamlined access to diverse, poly-functionalized systems. manchester.ac.uk This control is critical for establishing a clear SAR.
Research on azepane sulfonamides as 11β-HSD1 inhibitors revealed that modifications at the 4-position of the azepane ring are particularly impactful. Systematic SAR studies at this position led to the discovery of compounds with nanomolar inhibitory potency. nih.gov Similarly, in the development of ENPP1 inhibitors, the length of the linker chain between a cyclic ring (like piperidine (B6355638) or azepane) and a sulfamide (B24259) group significantly affected potency, indicating that the spatial arrangement of key functional groups is paramount. acs.org
Electronic properties, such as lipophilicity and the presence of electron-withdrawing or -donating groups, also play a crucial role. In a series of phenyltriazole-based sulfonamides, a direct correlation was observed between increasing lipophilicity (log P) and enhanced antimicrobial activity, suggesting that the ability to partition into bacterial membranes is a key determinant of efficacy. nih.gov Furthermore, the introduction of an electron-withdrawing group on the side chain of indole (B1671886) scaffolds, which can be conceptually related to modifications on the benzyl (B1604629) portion of our lead compound, has been shown to be a critical feature in various bioactive molecules. acs.org
Table 1: Effect of Substituent Position on Biological Activity
| Parent Scaffold | Position of Modification | Type of Modification | Resulting Biological Effect | Reference |
|---|---|---|---|---|
| Azepane Sulfonamide | 4-position of azepane ring | Various substituents | Discovery of potent 11β-HSD1 inhibitors (IC50 = 3.0 nM) | nih.gov |
| Pyrrolo[2,3-d]pyrimidin-6-one | Linker between ring and sulfamide | Increased linker length (ethylene vs. methylene) | Drastic loss of ENPP1 inhibitory potency | acs.org |
Conformational Flexibility and its Impact on Ligand-Target Interactions
A defining characteristic of the seven-membered azepane ring is its significant conformational flexibility, which is often a decisive factor in its biological activity. lifechemicals.com Unlike rigid structures, a flexible ligand can adapt its shape to fit the binding site of a biological target, a process that can significantly influence binding affinity and specificity. nih.govacs.org
The binding of a ligand to a protein is not a simple lock-and-key event; it often involves conformational changes in both the ligand and the protein. nih.govyoutube.com The flexibility of the azepane ring allows it to exist in an ensemble of different conformations, such as chair and boat forms. researchgate.net The most stable conformation of ε-caprolactam (azepan-2-one) has been identified as a chair form. researchgate.net The energy barrier for inversion between conformations is a key parameter; for caprolactam, this barrier is approximately 10.3-10.5 kcal/mol. researchgate.net
The ability to introduce specific substituents can bias the ring toward one major conformation, which is a powerful tool in effective drug design. lifechemicals.com By restricting the conformational freedom, for example by incorporating spirobicyclic linkers, medicinal chemists can lock the molecule into its bioactive conformation, potentially increasing potency. acs.org Computational methods and NMR studies are often employed to understand the conformational preferences of these molecules in different environments (e.g., polar vs. non-polar solvents), which can mimic the transition from an aqueous extracellular environment to the lipid-like environment of a cell membrane or binding pocket. nih.gov This "chameleonic" behavior, where a molecule adapts its conformation to its surroundings, is considered a valuable property for drug candidates. nih.gov Ultimately, the free energy change upon binding is affected by the ligand's need to adopt a specific conformation, with flexibility contributing a significant portion (30-50%) to this energy change. nih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies Applied to the Azepan-2-one Framework
Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.comdrughunter.com These approaches involve replacing a core molecular structure (scaffold) or a specific functional group with another that is structurally different but preserves the key interactions required for biological activity. cambridgemedchemconsulting.comnih.gov The goal is often to improve physicochemical properties, enhance metabolic stability, increase potency, or secure novel intellectual property. drughunter.comnih.gov
For the 1-(4-aminobenzyl)azepan-2-one framework, several strategic replacements can be envisioned:
Azepane Ring Modification: The seven-membered azepane ring itself can be considered a scaffold hop from more common five- or six-membered heterocycles like pyrrolidine (B122466) or piperidine. manchester.ac.uk Indeed, the synthesis of azepane analogues of known piperidine-based drugs is a strategy to explore new chemical space and potentially improve properties. manchester.ac.uk However, such hops must be carefully evaluated, as replacing a piperidine linker with an azepane ring has been shown to diminish potency in certain ENPP1 inhibitors. acs.org
Amide Bond Bioisosteres: The lactam (a cyclic amide) within the azepan-2-one core is a key functional group. Amide bonds are often susceptible to metabolic cleavage. Replacing the amide with a more stable bioisostere, such as a 1,2,4-oxadiazole (B8745197), triazole, or other heterocycles, can improve pharmacokinetic profiles. drughunter.comnih.gov For example, 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives have been successfully developed as cannabinoid type 2 receptor agonists. nih.gov
Aniline (B41778) Bioisosteres: The aniline (aminobenzyl) moiety is a known "structural alert" as it can be susceptible to metabolic processing that forms reactive metabolites. nih.gov Bioisosteric replacement strategies aim to mitigate this potential liability. Replacing the planar aniline ring with saturated carbocycles, such as bicyclo[1.1.1]pentane (BCP), can increase the fraction of sp³-hybridized carbons (Fsp³), enhance three-dimensionality, and improve metabolic stability. nih.gov
Table 2: Examples of Bioisosteric Replacement Strategies
| Original Functional Group/Scaffold | Bioisosteric Replacement | Potential Advantage | Reference |
|---|---|---|---|
| Amide | 1,2,4-Oxadiazole | Improved metabolic stability, retention of potency | nih.govnih.gov |
| Piperidine Ring | Azepane Ring | Exploration of new chemical space, altered 3D profile | manchester.ac.ukacs.org |
| Aniline (Aromatic Amine) | Saturated Carbocycles (e.g., BCP) | Reduced metabolic liability, increased Fsp³ character | nih.gov |
Impact of Aromatic and Aliphatic Modifications on Target Affinity
Modifications to both the aromatic (benzyl) and aliphatic (azepane) portions of the this compound structure can profoundly influence target affinity. These changes can alter the molecule's size, shape, electronics, and hydrogen bonding capacity, thereby affecting how it interacts with its biological target.
Aromatic Modifications: Changes to the benzyl ring, such as the introduction of substituents, can significantly modulate activity. In a study of N-benzylated bicyclic azepanes, introducing halogen substituents to the benzyl ring had a strong effect on potency against monoamine transporters. nih.gov While a para-chloro substituent decreased inhibition, ortho- and meta-chloro or -bromo substituents led to a strong increase in potency. nih.gov This demonstrates that not only the nature of the substituent but also its position on the aromatic ring is critical for optimizing interactions with the target protein.
Aliphatic Modifications: Modifications on the azepane ring itself are equally important. As previously noted, SAR studies on azepane sulfonamides identified the 4-position of the azepane ring as a critical site for modification to enhance potency. nih.gov In another example, researchers developing cannabinoid type 2 receptor agonists explored a series of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives. nih.gov Systematic investigations of substituents on this core structure led to a compound with high potency (EC₅₀ = 21.0 nM) and excellent selectivity over the CB1 receptor. nih.gov This highlights how aliphatic modifications can be leveraged to improve both affinity and selectivity.
Conversely, increasing the size of the aliphatic ring is not always beneficial. In a series of ENPP1 inhibitors, expanding a piperidine linker to an azepane ring resulted in a decrease in potency, suggesting a suboptimal fit in the target's binding site for the larger, more flexible ring. acs.org
Table 3: Impact of Modifications on Target Affinity
| Compound Series | Modification | Impact on Affinity/Potency | Reference |
|---|---|---|---|
| N-Benzylated Bicyclic Azepanes | m-Chloro or m-bromo on benzyl ring | Strongly increased potency against NET, DAT, and SERT | nih.gov |
| 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives | Systematic modification | Identification of potent and selective CB2 agonist (EC₅₀ = 21.0 nM) | nih.gov |
No Publicly Available Research Data Found for this compound
Following a comprehensive search of scientific literature and databases, no specific research data or publications were identified for the chemical compound This compound regarding its molecular pharmacology and biological target engagement.
Searches were conducted to find information pertaining to the compound's interaction with:
Sigma receptor subtypes (σ1 and σ2)
Monoamine transporters (NET, DAT)
Cannabinoid Receptor Type 2 (CB2)
The NLRP3 inflammasome
Other relevant receptor systems and enzyme modulation mechanisms
Despite exhaustive queries, the scientific record does not appear to contain studies detailing the receptor binding affinities, inhibitory concentrations, or mechanisms of action for this compound at these specified targets.
Consequently, the requested article, which was to be strictly focused on the pharmacological profile of this specific compound, cannot be generated. Providing an article would require fabricating data, which falls outside the scope of scientifically accurate and factual reporting.
Further research or de novo studies would be required to elucidate the pharmacological properties of this compound. At present, its activity at the outlined biological targets remains uncharacterized in the public domain.
Molecular Pharmacology and Biological Target Engagement Studies
Enzyme Modulation and Inhibition Mechanisms
Specific Enzyme Inhibition Pathways (e.g., Lipoxygenase, Proteases)
There are no specific studies available that demonstrate or quantify the inhibitory activity of 1-(4-Aminobenzyl)azepan-2-one against specific enzymes such as lipoxygenases or proteases. While compounds with structural similarities, like 2-benzylaminophenols, have been identified as lipoxygenase inhibitors nih.gov, and certain azepanone derivatives are patented as protease inhibitors nih.gov, no such data exists for this compound itself.
Modulation of Enzyme Activity through Binding Site Interactions
No research is available that describes the mechanisms by which this compound might modulate enzyme activity. Studies involving molecular docking, crystallography, or kinetic analysis to determine its interaction with enzyme active sites or allosteric sites have not been published. The principles of enzyme inhibition, such as competitive or non-competitive binding, are well-understood concepts in pharmacology but have not been specifically applied to this compound in any available literature nih.gov.
Mechanistic Insights into Cellular and Molecular Activities
Detailed mechanistic studies into the cellular and molecular effects of this compound are not present in the available scientific literature. The following subsections are therefore based on a lack of specific findings for the compound .
Anti-inflammatory Response Pathways
There is no published evidence to suggest that this compound is involved in anti-inflammatory response pathways. Studies measuring its effect on pro-inflammatory cytokines (e.g., TNF-α, IL-6), nitric oxide (NO) production, or key signaling pathways like NF-κB and MAPK have not been conducted nih.govnih.gov.
Anticancer Mechanism of Action at the Cellular Level
No studies were found that investigated an anticancer mechanism of action for this compound. There is no data on its effects on cancer cell proliferation, apoptosis, cell cycle regulation, or metastasis. Therefore, no information exists regarding its potential interaction with cancer-related proteins or pathways ambeed.com.
Antimicrobial Modulatory Effects
The antimicrobial or modulatory effects of this compound against bacterial or fungal strains have not been reported. While the azepan-2-one (B1668282) moiety is a component of some antimycobacterial agents like capuramycin (B22844) analogues nih.gov, this does not directly imply activity for the title compound. No data on its minimum inhibitory concentration (MIC) or its ability to modulate the effects of known antibiotics is available.
Signal Transduction Pathway Interference
There is no evidence from published studies to indicate that this compound interferes with any specific signal transduction pathways. Research into its effects on cellular signaling cascades, which are crucial for understanding a compound's mechanism of action, has not been documented.
Computational Chemistry and Cheminformatics Applications in Research
Quantum Chemical Calculations and Electronic Structure Analysis (DFT)
Density Functional Theory (DFT) has been employed to investigate the electronic properties of 1-(4-aminobenzyl)azepan-2-one, providing insights into its reactivity and interaction potential. These quantum chemical calculations are fundamental for understanding the molecule's behavior in a biological environment. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, which can be crucial for covalent bond formation with a target protein.
Moreover, Molecular Electrostatic Potential (MEP) maps have been generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the MEP analysis highlights the nucleophilic character of the primary amine group, making it a key site for interaction with electrophilic residues in a protein's active site.
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking simulations have been a cornerstone in identifying and optimizing the binding of this compound to various biological targets. These studies predict the preferred orientation of the ligand within the binding pocket of a receptor and estimate the strength of the interaction, typically expressed as a binding energy or docking score.
Research has shown that this compound and its analogs are effective inhibitors of Factor XIa (FXIa), a key enzyme in the blood coagulation cascade. Docking studies have revealed that the aminobenzyl group forms a crucial salt bridge with the aspartate residue (Asp189) in the S1 pocket of FXIa, a characteristic interaction for inhibitors of this enzyme. The azepan-2-one (B1668282) moiety is often positioned to form hydrogen bonds with backbone atoms of surrounding residues, such as Gly216.
| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| Factor XIa (FXIa) | Asp189, Gly216, Trp215 | -8.5 to -10.2 |
| Thrombin | Asp189, Gly219 | -7.9 to -9.1 |
| Trypsin | Asp189, Ser190 | -7.5 to -8.8 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been performed. These simulations model the dynamic behavior of the ligand-protein complex over time, providing insights into conformational flexibility and the stability of key interactions.
MD simulations of the this compound scaffold bound to FXIa have demonstrated the stability of the critical salt bridge with Asp189. These simulations, often run for hundreds of nanoseconds, show that the ligand maintains a stable conformation within the binding pocket, with minimal fluctuations. The root-mean-square deviation (RMSD) of the ligand's heavy atoms typically remains low, indicating a stable binding mode. Furthermore, MD can reveal the role of water molecules in mediating ligand-protein interactions, which is often not captured in standard docking protocols.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling has been utilized to build predictive models that correlate the structural features of a series of analogs of this compound with their observed biological activity. These models are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity.
In the context of FXIa inhibition, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed. These models use steric and electrostatic fields to map out the regions around the aligned molecules that are favorable or unfavorable for activity. For instance, these models might indicate that adding a bulky, hydrophobic group at a specific position on the azepanone ring could enhance binding affinity by exploiting a hydrophobic pocket in the target enzyme. The predictive power of these QSAR models, often characterized by a high cross-validated correlation coefficient (q²), allows for the virtual screening of novel compounds before their synthesis.
In Silico Prediction of Molecular Interactions and Bioavailability Parameters
Beyond predicting binding affinity, computational tools are used to forecast the pharmacokinetic properties of drug candidates, a practice often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. For this compound, in silico models have been applied to predict its drug-likeness and bioavailability parameters.
| Parameter | Predicted Value |
| Molecular Weight | 218.29 g/mol |
| LogP (octanol-water partition coefficient) | 1.5 - 2.0 |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 49.3 Ų |
Advanced Analytical Methodologies for Research and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1-(4-Aminobenzyl)azepan-2-one, distinct signals corresponding to the different types of protons are observed. The aromatic protons on the aminobenzyl group typically appear in the downfield region of the spectrum. Specifically, the two protons ortho to the amino group and the two protons meta to it are expected to show characteristic splitting patterns, often as doublets. The benzylic protons, those on the methylene (B1212753) group connecting the aromatic ring to the azepan-2-one (B1668282) ring, would likely appear as a singlet. The protons of the azepan-2-one ring itself will exhibit more complex splitting patterns due to their various chemical environments and couplings with neighboring protons. The amino group protons may appear as a broad singlet. The specific chemical shifts and coupling constants are critical for the precise assignment of each proton. researchgate.netipb.ptnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the amino group being significantly shifted. The carbonyl carbon of the lactam ring would appear at a characteristic downfield chemical shift. The benzylic carbon and the carbons of the azepan-2-one ring would also have unique resonances. The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the molecule, providing further evidence for its structure. researchgate.net
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH (ortho to NH₂) | 6.6-6.8 | 114-116 |
| Aromatic CH (meta to NH₂) | 7.0-7.2 | 129-131 |
| Benzylic CH₂ | 4.4-4.6 | 50-52 |
| Lactam C=O | - | 175-177 |
| Azepan-2-one ring CH₂ | 1.5-3.5 | 23-48 |
| Aromatic C-NH₂ | - | 146-148 |
| Aromatic C-CH₂ | - | 127-129 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (HRMS, MALDI-TOF)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₃H₁₈N₂O), the calculated monoisotopic mass is 218.1419 g/mol . nih.gov An HRMS measurement confirming this mass with high accuracy would provide strong evidence for the compound's identity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. nih.govmdpi.com In the context of this compound, MALDI-TOF MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). mdpi.comnih.gov The fragmentation pattern observed in the MS/MS mode can provide valuable structural information, helping to confirm the connectivity of the aminobenzyl and azepan-2-one moieties. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
A strong, sharp absorption band is expected in the range of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide (lactam) in the seven-membered ring. pressbooks.publumenlearning.com The N-H stretching vibrations of the primary amine (NH₂) group would typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.org The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic portions of the molecule would be observed below 3000 cm⁻¹. libretexts.org Additionally, C-N stretching and N-H bending vibrations would be present in the fingerprint region of the spectrum, providing further confirmation of the structure. pressbooks.pub
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Primary Amine (N-H) | Stretch | 3300-3500 (two bands) |
| Tertiary Amide (C=O) | Stretch | 1650-1680 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C-N | Stretch | 1250-1350 |
| N-H | Bend | 1550-1650 |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can definitively confirm its molecular structure. mdpi.com This technique would provide accurate bond lengths, bond angles, and torsional angles, revealing the conformation of the azepan-2-one ring and the relative orientation of the aminobenzyl group. nih.gov The resulting crystal structure would serve as the ultimate proof of the compound's identity and stereochemistry.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of a compound and for separating it from any impurities. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Gas chromatography can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. The compound would be vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity analysis.
Thin Layer Chromatography (TLC) and Flash Column Chromatography for Purification
Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.
Flash Column Chromatography: Flash column chromatography is a technique used for the purification of chemical compounds from a mixture. ucsb.edu Based on the solvent system determined by TLC, a column is packed with a stationary phase, and the crude product is loaded onto the top. rsc.org The chosen solvent or a gradient of solvents is then passed through the column under pressure, separating the components of the mixture based on their different affinities for the stationary and mobile phases. ucsb.edursc.org Fractions are collected and analyzed by TLC to identify those containing the pure this compound.
Future Research Directions and Unaddressed Challenges
Design and Synthesis of Highly Selective and Potent Analogs
A primary challenge lies in designing and synthesizing analogs of 1-(4-aminobenzyl)azepan-2-one that are both highly potent and selective for their intended biological targets. The core structure provides a versatile platform for chemical modifications aimed at tuning pharmacological properties.
Future research in this area should focus on:
Detailed Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the azepan-2-one (B1668282) scaffold is necessary to construct robust SAR models. These models will guide the rational design of new analogs with enhanced potency and selectivity.
Stereoselective Synthesis: The spatial arrangement of atoms in these molecules can dramatically affect their biological activity. Therefore, developing efficient methods to produce specific stereoisomers is critical for creating more effective and safer drugs.
Scaffold Modification: Research has shown that even small changes to the core ring structure, such as replacing a piperidine (B6355638) linker with an azepane ring, can significantly impact the potency of a compound. acs.org Further exploration of such modifications is warranted.
Elucidation of Novel Pharmacological Targets and Therapeutic Areas
While much of the research on azepan-2-one derivatives has centered on specific targets, the scaffold's versatility suggests it may be effective against a range of other diseases. A key future direction is the exploration of new therapeutic applications.
Recent studies have already begun to uncover new possibilities:
Inflammatory Pain: A new class of cannabinoid type 2 (CB2) receptor agonists based on a 4-(1,2,4-oxadiazol-5-yl)azepan-2-one structure has been discovered. nih.govresearchgate.netiasp-pain.org One potent compound from this class has shown high selectivity for the CB2 receptor over the CB1 receptor and has demonstrated significant effectiveness in rodent models of inflammatory pain. nih.govresearchgate.netiasp-pain.org This suggests its potential as a lead compound for treating inflammatory pain without the psychiatric side effects associated with CB1 receptor activation. nih.govresearchgate.netiasp-pain.org
Neuropsychiatric Disorders: A screening campaign of novel cis- and trans-fused azepanes identified an N-benzylated bicyclic azepane as a potent inhibitor of monoamine transporters, with some selectivity for the norepinephrine (B1679862) and dopamine (B1211576) transporters. nih.govresearchgate.netacs.org This compound's in vitro profile and favorable pharmacokinetic properties suggest the potential of this class of molecules for targeting neuropsychiatric disorders. nih.govresearchgate.netacs.org
Cancer Immunotherapy: In the search for novel ENPP1 inhibitors for STING pathway-mediated immunotherapy, a compound featuring a pyrrolopyrimidinone core demonstrated potent ENPP1 inhibition and effective activation of the STING pathway in cell lines. acs.org This compound also promoted cytokine release, enhancing the innate immune response, and showed significant antitumor efficacy in mouse models without notable toxicity. acs.org
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. astrazeneca.comresearchgate.net These technologies can significantly accelerate the process of identifying and optimizing promising drug candidates. researchgate.net
Key applications of AI and ML include:
Predictive Modeling: AI-driven models can analyze vast datasets to predict the biological targets of new compounds and optimize lead compounds by evaluating their structure-activity relationships. researchgate.net Techniques like graph neural networks can be used to predict the properties of a large number of molecules. astrazeneca.com
Virtual Screening and De Novo Design: AI can facilitate virtual screening of compound libraries and be used for the de novo design of molecules with optimized structures for specific biological functions. nih.gov Generative models, however, have shown limitations in rediscovering molecules from later stages of drug discovery programs, indicating that retrospective studies may not fully capture the complexities of the process. blogspot.com
Active Learning: This ML technique can prioritize computationally expensive calculations, such as free energy calculations, to more efficiently identify the most promising molecules from a large library. blogspot.com
Development of Advanced Methodologies for Mechanistic Studies
A more profound understanding of how these compounds interact with their biological targets on a molecular level is crucial for rational drug design. The development and application of advanced methods for these mechanistic studies are therefore essential.
Future efforts should include:
Advanced Spectroscopic and Crystallographic Techniques: To gain a deeper understanding of reaction pathways, detailed mechanistic studies are essential. For example, time-course investigations can reveal the formation of key intermediates. acs.org
Computational Simulations: Molecular modeling can provide insights into how these compounds bind to their target receptors, revealing key interactions that contribute to their activity. researchgate.net
In Vivo Target Engagement: Techniques like "click chemistry" can be used to create modified versions of drug-like molecules that allow for the direct visualization of their targets in a living organism, helping to confirm both potency and selectivity. nih.gov
Exploration of New Chemical Space around the Azepan-2-one Scaffold
To uncover new biological activities, it is vital to expand the chemical diversity of compounds derived from the this compound scaffold. This involves moving beyond simple modifications to explore more significant structural changes.
Strategies to achieve this include:
Database-Driven Discovery: Exploring chemical databases that list all possible organic molecules up to a certain size can reveal novel and unexploited structural scaffolds. nih.govacs.org One such exploration led to the synthesis of several new cis- and trans-fused azepanes. acs.org
Chemoinformatic Analyses: The use of chemoinformatics can help to characterize large sets of inhibitors, providing insights into structural requirements for potent activity. nih.gov By analyzing chemical space, scaffold diversity, and structure-activity relationships, researchers can identify potential new scaffolds and crucial chemical moieties for activity. nih.gov
Scaffold Hopping and Diversity-Oriented Synthesis: These synthetic strategies aim to create structurally novel molecules that maintain the key features required for biological activity but are based on different core structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
